

Solasurine (CAS 27028-76-8): A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Solasurine

Cat. No.: B1584054

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An In-depth Overview of a Steroidal Alkaloid with Therapeutic Potential

Abstract

Solasurine is a steroidal alkaloid glycoside naturally occurring in plants of the Solanum genus, notably Solanum surattense. As a member of the spirosolane family of compounds, it shares a core aglycone structure, solasodine, with other well-studied glycoalkaloids such as solamargine and solasonine. While specific research on **Solasurine** is nascent, the extensive body of work on its aglycone and related glycosides suggests a range of potential pharmacological activities. This technical guide provides a comprehensive overview of the available data on **Solasurine**, supplemented with detailed information on its core component, solasodine, to offer a predictive framework for its biological activities, mechanisms of action, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Solasurine is characterized by the steroidal alkaloid solasodine linked to a sugar moiety. The specific nature and linkage of this sugar chain are crucial for its biological activity. While detailed structural elucidation of the exact glycosidic bond and sugar composition of **Solasurine** (as defined by CAS 27028-76-8) is not extensively reported in peer-reviewed literature, its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	27028-76-8	[1]
Molecular Formula	C39H63NO11	[2]
Molecular Weight	721.92 g/mol	[1]
Class	Steroidal Alkaloid Glycoside	[1]
Aglycone	Solasodine	[3][4]
Natural Source	Solanum surattense	[1]

Synthesis and Isolation

Isolation from Natural Sources

Solasurine is naturally present in *Solanum surattense*. The general protocol for isolating steroidal glycoalkaloids from plant material involves the following steps:

Experimental Protocol: General Isolation of Solasodine Glycosides

- **Extraction:** Dried and powdered plant material (e.g., fruits, leaves) is subjected to extraction with a suitable solvent, often a hydroalcoholic solution (e.g., 70% ethanol or methanol), to extract the crude glycosides.
- **Acid Hydrolysis (for Aglycone Isolation):** To obtain the aglycone solasodine, the crude glycoside extract is hydrolyzed using a strong acid (e.g., hydrochloric acid or sulfuric acid) in an alcoholic solvent. This step cleaves the glycosidic bonds, releasing the sugar moieties and the insoluble solasodine.
- **Purification of Aglycone:** The precipitated solasodine can be further purified by recrystallization from a suitable solvent or by chromatographic techniques.
- **Purification of Glycosides:** For the isolation of intact glycosides like **Solasurine**, the crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual glycosides based on their polarity.

Chemical Synthesis

The chemical synthesis of solasodine glycosides typically involves the glycosylation of the solasodine aglycone. While a specific protocol for **Solasurine** is not detailed in the literature, a general approach is outlined below.

Experimental Protocol: General Synthesis of Solasodine Glycosides

- **Protection of Solasodine:** The reactive groups on the solasodine molecule, other than the 3-hydroxyl group where glycosylation is desired, may need to be protected using appropriate protecting groups.
- **Glycosylation:** The protected solasodine is reacted with a glycosyl donor (an activated sugar molecule, e.g., a glycosyl halide or a thioglycoside) in the presence of a suitable promoter (e.g., a Lewis acid) to form the glycosidic bond.
- **Deprotection:** The protecting groups are removed from the newly formed glycoside to yield the final product.
- **Purification:** The synthesized solasodine glycoside is purified using chromatographic methods.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of **Solasurine** is limited. However, its potential can be inferred from the extensive research on its aglycone, solasodine, and related glycosides.

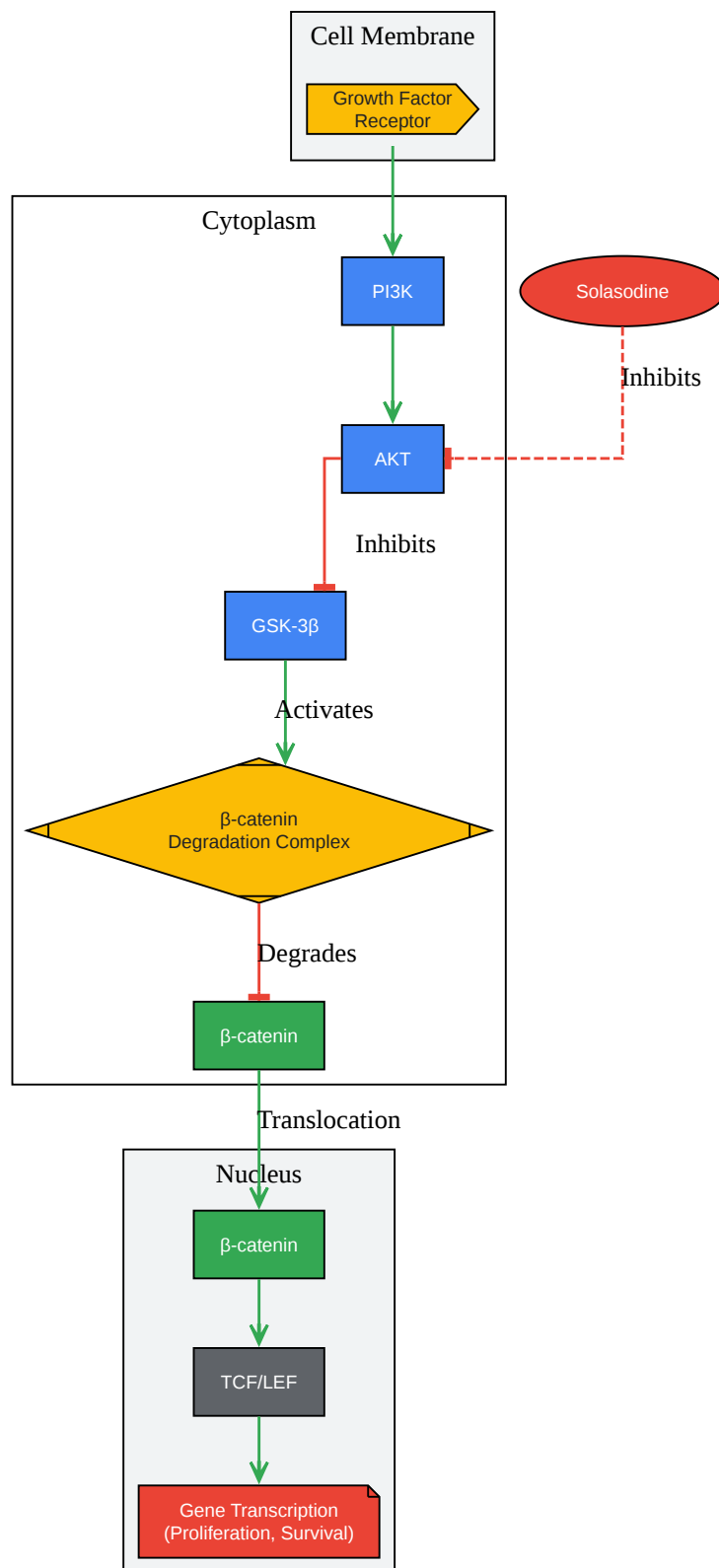
Potential Anti-Cancer Activity

Solasodine and its glycosides have demonstrated significant anti-cancer properties across various cancer cell lines. The sugar moiety is known to play a critical role in the cytotoxic activity.

Signaling Pathway: Solasodine's Inhibition of the AKT/GSK-3 β / β -catenin Pathway

Solasodine has been shown to suppress the proliferation of colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to the activation of GSK-3 β , which in turn

promotes the phosphorylation and subsequent degradation of β -catenin, a key transcriptional regulator involved in cell proliferation and survival.



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Caption: Solasodine's inhibitory effect on the AKT/GSK-3 β / β -catenin signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** Treat the cells with various concentrations of **Solasurine** (or Solasodine) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- **MTT Addition:** After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

Potential Anti-Viral Activity (SARS-CoV-2)

Computational studies have suggested that **Solasurine** may interact with the C3-like protease (main protease, Mpro) of SARS-CoV-2, an essential enzyme for viral replication. This suggests a potential role for **Solasurine** as an anti-viral agent.

Experimental Workflow: SARS-CoV-2 Main Protease Inhibition Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common method to screen for inhibitors of viral proteases.



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Caption: Workflow for a FRET-based SARS-CoV-2 main protease inhibition assay.

Experimental Protocol: SARS-CoV-2 Main Protease FRET Assay

- **Reagent Preparation:** Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Dilute the SARS-CoV-2 main protease and the FRET substrate (a peptide with a fluorophore and a quencher that is cleaved by the protease) to their working concentrations in the assay buffer. Prepare serial dilutions of **Solasurine**.
- **Enzyme-Inhibitor Incubation:** In a 96-well plate, add the SARS-CoV-2 main protease to each well, followed by the addition of different concentrations of **Solasurine** or a vehicle control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the FRET substrate to each well.
- **Fluorescence Measurement:** Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
- **Data Analysis:** The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition for each concentration of **Solasurine** is calculated relative to the vehicle control. The IC₅₀ value can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Other Potential Biological Activities of the Solasodine Core

Based on studies of solasodine, **Solasurine** may also possess the following activities:

- **Anticonvulsant and CNS Depressant Activity:** Solasodine has been shown to have anticonvulsant effects in rodent models.
- **Antioxidant and Anti-inflammatory Effects:** The steroidal structure of solasodine contributes to its ability to scavenge free radicals and reduce inflammation.
- **Hepatoprotective Activity:** Solasodine has demonstrated protective effects against liver damage in preclinical studies.

Quantitative Data

Specific quantitative data for **Solasurine** (CAS 27028-76-8) is not widely available in the public domain. The following table presents data for the aglycone solasodine and related glycosides to provide a reference for potential activity.

Compound	Assay	Cell Line/Target	Activity	Source(s)
Solasodine	Cytotoxicity (in vitro)	Colorectal Cancer Cells	Suppression of AKT/GSK-3 β / β -catenin pathway	
Solamargine	Cytotoxicity (IC50)	Various Cancer Cell Lines	Varies (μ M range)	
Solasonine	Cytotoxicity (IC50)	Various Cancer Cell Lines	Varies (μ M range)	
Solasurine	Molecular Docking	SARS-CoV-2 Main Protease	Predicted high binding affinity	[5]

Note: The lack of specific IC50 values for **Solasurine** highlights a significant data gap and an opportunity for future research.

Conclusion and Future Directions

Solasurine is a steroidal alkaloid with a promising chemical scaffold that suggests a range of potential therapeutic applications, from anti-cancer to anti-viral activities. However, there is a clear need for dedicated research to elucidate its specific biological activities and mechanisms of action. Future studies should focus on:

- **Definitive Structural Elucidation:** Precise determination of the sugar moiety and its linkage to the solasodine aglycone for the compound corresponding to CAS 27028-76-8.
- **In Vitro Biological Screening:** Comprehensive evaluation of **Solasurine**'s cytotoxicity against a panel of cancer cell lines and its inhibitory activity against viral targets like the SARS-CoV-2 main protease to determine its IC50 values.
- **Mechanism of Action Studies:** Investigation into the specific signaling pathways modulated by **Solasurine**.
- **In Vivo Efficacy and Safety:** Preclinical studies in animal models to assess the therapeutic potential and safety profile of **Solasurine**.

By building upon the extensive knowledge of its aglycone, solasodine, and related glycosides, the research community can accelerate the exploration of **Solasurine** as a potential lead compound for the development of novel therapeutics.

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